4-(2-Fluoro-5-methoxybenzyl)pyridine
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Overview
Description
4-(2-Fluoro-5-methoxybenzyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of 4-(2-Fluoro-5-methoxybenzyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-Fluoro-5-methoxybenzyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Fluoro-5-methoxybenzyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The fluorine substituent can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Fluoro-5-methoxybenzyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Known for its use in the preparation of aminopyridines and as a catalytic ligand.
3-Fluoropyridine: Used in the synthesis of herbicidal compounds. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-[(2-fluoro-5-methoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12FNO/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10/h2-7,9H,8H2,1H3 |
InChI Key |
JAMXWJXPTWKFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC2=CC=NC=C2 |
Origin of Product |
United States |
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